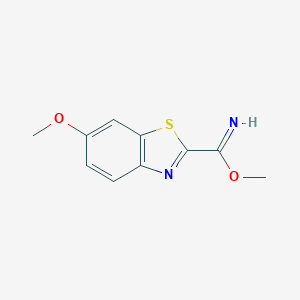
2-溴-6-氯-4-硝基苯胺
描述
2-Bromo-6-chloro-4-nitroaniline is an organic amine compound with the molecular formula C6H4BrClN2O2 and a molecular weight of 251.47 g/mol . It appears as a pale yellow to yellow or orange powder or crystal and is known for its applications in various fields, including analytical chemistry and hydrogen bonding studies .
科学研究应用
2-Bromo-6-chloro-4-nitroaniline has several applications in scientific research:
Analytical Chemistry: Used in gas chromatography for analytical determinations.
Hydrogen Bonding Studies: Employed in studies involving hydrogen bonding in C-substituted nitroanilines.
Material Science:
作用机制
Target of Action
It is known that nitroaniline compounds often interact with various enzymes and proteins within the cell .
Mode of Action
It is known that nitroaniline compounds can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The presence of the nitro group is crucial as it directs these reactions .
Biochemical Pathways
Nitroanilines are known to be involved in hydrogen bonding in c-substituted nitroanilines .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for CYP2C19 and CYP2C9 enzymes .
Result of Action
Nitroanilines are known to interact with various cellular components, potentially leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-chloro-4-nitroaniline. For instance, it should be stored at room temperature, protected from light and under inert gas . Furthermore, the compound’s action may be influenced by the presence of other substances in the environment, such as other chemicals or biological materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-nitroaniline typically involves multiple steps. One common method starts with 2-chloro-4-nitroaniline, which undergoes bromination to introduce the bromine atom at the 2-position . The reaction conditions often include the use of bromine or bromide salts in an acidic medium .
Industrial Production Methods: Industrial production of 2-Bromo-6-chloro-4-nitroaniline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and stringent quality control measures to ensure consistency .
化学反应分析
Types of Reactions: 2-Bromo-6-chloro-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) and the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted anilines.
Reduction Reactions: The primary product is 2-bromo-6-chloro-4-aminoaniline.
相似化合物的比较
2-Chloro-4-nitroaniline: Similar structure but lacks the bromine atom.
2-Bromo-4-nitroaniline: Lacks the chlorine atom at the 6-position.
Uniqueness: 2-Bromo-6-chloro-4-nitroaniline is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it suitable for specific applications in analytical and material sciences .
属性
IUPAC Name |
2-bromo-6-chloro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUCALKKMFBJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059192 | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-29-6 | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-bromo-6-chloro-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-chloro-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-6-CHLORO-4-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP2L34WT49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-Bromo-6-chloro-4-nitroaniline and are there any interesting structural features?
A1: 2-Bromo-6-chloro-4-nitroaniline has the molecular formula C6H4BrClN2O2 []. A key structural feature is the presence of both bromine and chlorine substituents on the aromatic ring, along with a nitro group. Research has shown that these substituents can be disordered within the crystal structure []. This disorder might have implications for the compound's physical properties and potential reactivity.
Q2: What analytical techniques are commonly used to identify and quantify 2-Bromo-6-chloro-4-nitroaniline?
A2: Gas chromatography is a widely used technique for both the identification and quantification of 2-Bromo-6-chloro-4-nitroaniline [, , ]. This method is particularly useful for analyzing air samples, making it relevant for assessing potential occupational exposure to this compound in workplace settings [, ].
Q3: Does 2-Bromo-6-chloro-4-nitroaniline exhibit any specific intermolecular interactions?
A3: Yes, 2-Bromo-6-chloro-4-nitroaniline molecules can interact with each other through hydrogen bonding. Specifically, a single N-H...O hydrogen bond forms between the amino group of one molecule and the nitro group of another. This type of interaction leads to the formation of C(8) chains within the crystal structure of the compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11H-Benzo[a]fluorene](/img/structure/B165204.png)


![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)







![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)

